N-Methyl-2-(3-hydroxyphenyl)-2-acetoxyethylamine hydrochloride
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Overview
Description
N-Methyl-2-(3-hydroxyphenyl)-2-acetoxyethylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a hydroxyphenyl group, an acetoxyethylamine moiety, and a methyl group, all contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(3-hydroxyphenyl)-2-acetoxyethylamine hydrochloride typically involves multiple steps, starting with the preparation of the hydroxyphenyl precursor. One common method involves the reaction of phenylacetylene with 2-isocyanoacetate in the presence of N-methyl-2-pyrrolidone and silver carbonate to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(3-hydroxyphenyl)-2-acetoxyethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxyethylamine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Methyl-2-(3-hydroxyphenyl)-2-acetoxyethylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-Methyl-2-(3-hydroxyphenyl)-2-acetoxyethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit or activate certain biochemical pathways, leading to desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl-2-(3-hydroxyphenyl)-2-acetoxyethylamine hydrochloride include:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
119610-76-3 |
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Molecular Formula |
C11H16ClNO3 |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
[1-(3-hydroxyphenyl)-2-(methylamino)ethyl] acetate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(13)15-11(7-12-2)9-4-3-5-10(14)6-9;/h3-6,11-12,14H,7H2,1-2H3;1H |
InChI Key |
VHOJAIUSNZIQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CNC)C1=CC(=CC=C1)O.Cl |
Origin of Product |
United States |
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